molecular formula C7H7BrO3 B1335314 2-Bromo-6-methoxybenzene-1,4-diol CAS No. 61654-67-9

2-Bromo-6-methoxybenzene-1,4-diol

Cat. No.: B1335314
CAS No.: 61654-67-9
M. Wt: 219.03 g/mol
InChI Key: CMRLMMCGTLUUHA-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxybenzene-1,4-diol is an organic molecule with the formula C8H7BrO3It belongs to the class of substituted phenols, which are aromatic organic compounds containing a hydroxyl group (-OH) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxybenzene-1,4-diol typically involves the bromination of 1,4-Benzenediol, 2-methoxy-. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxybenzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-methoxybenzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxybenzene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Benzenediol, 2-methoxy-
  • 1,4-Benzenediol, 2-bromo-
  • 1,4-Benzenediol, 2,6-dimethoxy-

Uniqueness

2-Bromo-6-methoxybenzene-1,4-diol is unique due to the presence of both bromine and methoxy groups on the phenol ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-6-methoxybenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRLMMCGTLUUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404042
Record name 1,4-Benzenediol, 2-bromo-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61654-67-9
Record name 1,4-Benzenediol, 2-bromo-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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